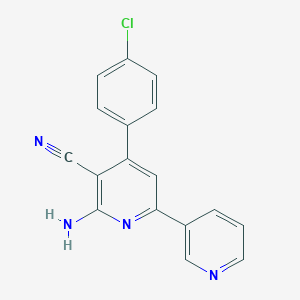

5-(p-Chlorobenzylidene)-3-methylrhodanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This would typically involve identifying the compound’s molecular formula, structure, and possibly its molar mass.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis

This often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. It may include understanding the reaction mechanism, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, and reactivity.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

5-(p-Chlorobenzylidene)-3-methylrhodanine has been investigated in the context of synthesizing novel chemical compounds. For instance, the crossed aldolization of aromatic aldehydes with 3-methylrhodanine, catalyzed by 1-butyl-3-methylimidazolium chloride in water under microwave irradiation conditions, leads to the synthesis of 5-arylidene-3-methylrhodanine derivatives. This process demonstrates an efficient method for generating these compounds, showcasing the versatile applications of 5-(p-Chlorobenzylidene)-3-methylrhodanine in organic synthesis (Le et al., 2016).

Chemoselectivity in Reactions

The compound has also been studied for its chemoselective reaction behavior. Research on 5-benzylidene-3-phenylrhodanine, a closely related compound, has shown chemoselective reactions with diazomethanes, leading to spirocyclopropane derivatives and C-methylated products. These findings highlight the compound's potential for selective chemical transformations, which could be applicable to 5-(p-Chlorobenzylidene)-3-methylrhodanine as well (Seyfried et al., 2009).

Molecular Rearrangement Studies

The thermal rearrangement of rhodanine derivatives, including those similar to 5-(p-Chlorobenzylidene)-3-methylrhodanine, has been extensively studied. These investigations shed light on the complex reaction pathways and potential applications of these compounds in synthesizing novel materials or as intermediates in organic synthesis processes (Atalla et al., 1990).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact.

Zukünftige Richtungen

This could involve potential applications of the compound in areas such as medicine, materials science, or environmental science.

For a specific compound, these analyses would require access to experimental data and scientific literature. If “5-(p-Chlorobenzylidene)-3-methylrhodanine” is a novel compound, these analyses could be part of future research directions. Please consult with a chemist or a researcher for more specific information.

Eigenschaften

IUPAC Name |

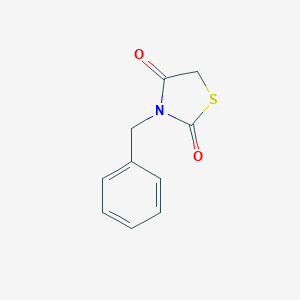

(5E)-5-[(4-chlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNOS2/c1-13-10(14)9(16-11(13)15)6-7-2-4-8(12)5-3-7/h2-6H,1H3/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRYJAAWKRWXCV-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C\C2=CC=C(C=C2)Cl)/SC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(p-Chlorobenzylidene)-3-methylrhodanine | |

CAS RN |

23517-83-1 |

Source

|

| Record name | Rhodanine, 5-(p-chlorobenzylidene)-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023517831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B187408.png)

![2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B187409.png)

![3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187412.png)

![2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide](/img/structure/B187414.png)

![2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one](/img/structure/B187421.png)